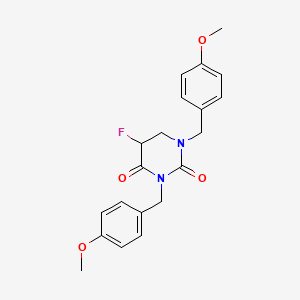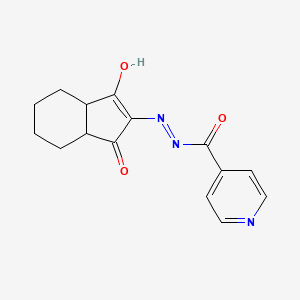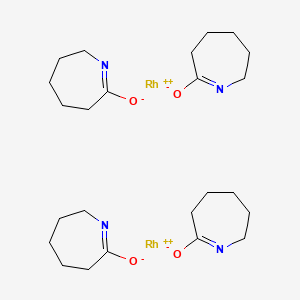
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a synthetic compound that belongs to the class of fluorinated uracil derivatives It is characterized by the presence of two 4-methoxybenzyl groups and a fluorine atom attached to the dihydrouracil core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil typically involves the protection of uracil derivatives followed by selective fluorination and benzylation. One common method includes the use of p-methoxybenzyl protecting groups followed by L-Selectride reduction . The reaction conditions often involve the use of ceric ammonium nitrate and acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using L-Selectride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: L-Selectride in the presence of p-methoxybenzyl protecting groups.
Major Products Formed
The major products formed from these reactions include various fluorinated and benzylated uracil derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can modulate the metabolism of polyunsaturated fatty acids (PUFAs), leading to reduced inflammation and pain . The fluorine atom enhances the compound’s metabolic stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methoxybenzyl)urea: Another urea-based sEH inhibitor with similar inhibitory activity.
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated uracil core.
Uniqueness
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is unique due to its dual benzylation and fluorination, which confer enhanced chemical stability and specific biological activity. Its ability to inhibit sEH distinguishes it from other fluorinated uracil derivatives .
Propiedades
Fórmula molecular |
C20H21FN2O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H21FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,18H,11-13H2,1-2H3 |
Clave InChI |
YAYQEBLRMJHBET-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355373.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)
![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)

![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)


![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)

![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

